BRD3 Bromodomain Binding Affinity of 3-Bromo-1,5-dimethylpyridin-2(1H)-one Compared to a Pyridinone-Derived Clinical Candidate
In a TR-FRET assay measuring binding affinity to the BD2 domain of BRD3, 3-Bromo-1,5-dimethylpyridin-2(1H)-one exhibits a weak, but detectable, IC50 of 50.1 µM [1]. This is a 501-fold difference in potency compared to the structurally related, pyridinone-derived clinical candidate GSK1324726A (I-BET726), which demonstrates an IC50 of 31 nM against the same BRD3 target . This stark contrast highlights the compound's role not as a potent drug lead, but as a negative control or a foundational fragment for optimization.
| Evidence Dimension | Inhibitory potency against BRD3 (BD2 domain) |
|---|---|
| Target Compound Data | IC50 = 50.1 µM (50,100 nM) |
| Comparator Or Baseline | GSK1324726A (I-BET726, pyridinone-derived) IC50 = 31 nM |
| Quantified Difference | Target compound is 1,616-fold less potent than the clinical candidate. |
| Conditions | TR-FRET assay, BRD3 containing BD2 bromodomains (unknown origin). |
Why This Matters
For scientists designing bromodomain inhibitors, this data defines the exact binding baseline of the unoptimized core, providing a critical quantitative reference for fragment growth or for use as a validated inactive control in selectivity panels.
- [1] BindingDB. (n.d.). BDBM50098311 (CHEMBL3590408): 3-Bromo-1,5-dimethylpyridin-2(1H)-one. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098311 View Source
